molecular formula C11H16ClNO2 B157951 MDMA hydrochloride CAS No. 64057-70-1

MDMA hydrochloride

Cat. No. B157951
CAS RN: 64057-70-1
M. Wt: 229.7 g/mol
InChI Key: LUWHVONVCYWRMZ-UHFFFAOYSA-N
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Description

MDMA hydrochloride, also known as ecstasy or molly, is a synthetic drug that acts as a stimulant and hallucinogen . It is an N-substituted amphetamine analog and is classified as a hallucinogen . It produces an energizing effect, distortions in time and perception, and enhanced enjoyment from sensory experiences . It has also been described as an entactogen—a drug that can increase self-awareness and empathy .


Molecular Structure Analysis

The molecular formula of this compound is C11H16ClNO2 . The molecular weight is 229.70 g/mol . The InChI is InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H . The Canonical SMILES is CC(CC1=CC2=C(C=C1)OCO2)NC.Cl .


Chemical Reactions Analysis

MDMA is synthesized in a four-step process beginning with a noncontrolled starting material .


Physical And Chemical Properties Analysis

This compound appears as a white crystalline solid .

Scientific Research Applications

Cardiovascular Effects

MDMA hydrochloride has been studied for its cardiovascular effects. A study by Lester et al. (2000) in the "Annals of Internal Medicine" investigated its acute cardiovascular effects, comparing them to dobutamine, a known cardiostimulant. This research is crucial in understanding MDMA's potential cardiotoxicity, which is a significant concern for its use (Lester et al., 2000).

Interaction with Other Drugs

Research by Farré et al. (2007) in the "Journal of Pharmacology and Experimental Therapeutics" explored the interaction between MDMA and paroxetine, a selective serotonin reuptake inhibitor. This study provides insight into the pharmacodynamic and pharmacokinetic interactions of MDMA with other substances, which is crucial for understanding its safe use in therapy (Farré et al., 2007).

MDMA-Assisted Psychotherapy

A significant area of MDMA research involves its application in psychotherapy. Sessa et al. (2019) in "Frontiers in Psychiatry" reviewed the use of MDMA in MDMA-assisted psychotherapy for treating conditions like posttraumatic stress disorder (PTSD) and alcohol use disorder. This emerging field highlights the potential therapeutic benefits of MDMA in a controlled clinical setting (Sessa et al., 2019).

Pharmacokinetics and Safety

The pharmacokinetics and safety profile of MDMA have been extensively studied. De la Torre et al. (2000) in the "British Journal of Clinical Pharmacology" detailed the pharmacokinetics of MDMA, shedding light on its metabolism and potential toxicities. Such studies are crucial for understanding the drug's effects and risks in human use (De la Torre et al., 2000).

Treatment for Social Anxiety in Autistic Adults

Danforth et al. (2016) in "Progress in Neuro-Psychopharmacology and Biological Psychiatry" discussed the use of MDMA-assisted therapy for social anxiety in autistic adults. This novel application suggests potential benefits in improving social adaptability and managing anxiety-related disorders (Danforth et al., 2016).

Mechanism of Action

Target of Action

MDMA hydrochloride, also known as Midomafetamine, primarily targets the Synaptic Vesicular Amine Transporter and the Sodium-dependent Noradrenaline Transporter . These transporters play a crucial role in the regulation of neurotransmitters in the brain, particularly serotonin, norepinephrine, and dopamine .

Mode of Action

MDMA enters neurons via carriage by the monoamine transporters . Once inside, MDMA inhibits the vesicular monoamine transporter, which results in increased concentrations of serotonin, norepinephrine, and dopamine into the cytoplasm . It induces their release by reversing their respective transporters through a process known as phosphorylation . Additionally, MDMA acts as a weak 5-HT1 and 5-HT2 receptor agonist . The unusual entactogenic effects of MDMA have been hypothesized to be, at least partly, the result of indirect oxytocin secretion via activation of the serotonin system .

Biochemical Pathways

MDMA affects the serotonergic and dopaminergic pathways in the brain . It causes a massive release of serotonin and dopamine from nerve endings . This increase in synaptic serotonin and dopamine is further enhanced by MDMA-induced blockade of their reuptake into their respective terminals .

Pharmacokinetics

MDMA displays a complex, nonlinear pharmacokinetics profile, with zeroth order kinetics occurring at higher doses . This is due to autoinhibition of CYP2D6 and CYP2D8, enzymes involved in the metabolism of MDMA . The half-life of MDMA varies between individuals, with reported values of 5.8±2.2 hours for ®-MDMA and 3.6±0.9 hours for (S)-MDMA .

Result of Action

The molecular and cellular effects of MDMA’s action include long-lasting changes in brain serotonergic systems . MDMA’s interaction with its targets leads to increased concentrations of serotonin, norepinephrine, and dopamine in the cytoplasm, which can cause neurotoxic damage to monoaminergic terminals and non-aminergic cell bodies in the brain .

Action Environment

Environmental factors such as warm temperature and physical activity can intensify the effects of MDMA . These factors facilitate serotonergic and other neural systems such as glutamatergic and autonomic transmissions, resulting in intensification of the serotonin syndrome . This intensification is blocked by the 5-HT2A receptor antagonist M100907, competitive N-methyl-D-aspartic acid (NMDA) receptor antagonist CGS19755, autonomic ganglionic blocker hexamethonium, and the benzodiazepine-GABAA receptor agonist midazolam .

Safety and Hazards

MDMA hydrochloride is fatal if swallowed, in contact with skin, or if inhaled . It is advised not to breathe dust/fume/gas/mist/vapors/spray, and not to get in eyes, on skin, or on clothing . It is also recommended to wash thoroughly after handling .

Future Directions

MDMA is increasingly used in clinical research . A phase 3 study shows that MDMA may be a promising treatment for PTSD . Researchers are beginning to explore the potential role for MDMA therapy in the treatment of other disorders .

Biochemical Analysis

Biochemical Properties

MDMA hydrochloride interacts with various enzymes and proteins within the body. It primarily affects the serotonin, dopamine, and norepinephrine neurotransmitter systems, leading to increased release and inhibited reuptake of these neurotransmitters .

Cellular Effects

This compound has profound effects on various types of cells, particularly neurons. It influences cell function by altering neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with monoamine transporters, particularly the serotonin transporter. It enters neurons via these transporters and triggers the release of neurotransmitters, leading to the characteristic effects of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. Lower doses can lead to behavioral changes such as increased activity and sociability, while higher doses can cause adverse effects such as hyperthermia and neurotoxicity .

Metabolic Pathways

This compound is metabolized primarily by the liver, with the cytochrome P450 enzymes CYP2D6 and CYP3A4 playing key roles in its metabolism. Its metabolites can also interact with various enzymes and affect metabolic flux .

Transport and Distribution

This compound is distributed throughout the body after ingestion, reaching high concentrations in the brain due to its lipophilic nature. It is transported into neurons via monoamine transporters .

Subcellular Localization

Within cells, this compound can localize to various compartments depending on its state of metabolism and the cell type. In neurons, it can be found in the cytoplasm and within synaptic vesicles .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWHVONVCYWRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42542-10-9 (Parent)
Record name MDMA hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048893
Record name (+/-)-3,4-Methylenedioxymethamphetamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64057-70-1
Record name 3,4-Methylenedioxymethamphetamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64057-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name MDMA hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64057-70-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168383
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Record name (+/-)-3,4-Methylenedioxymethamphetamine hydrochloride
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Record name 3,4-Methylenedioxymethylamphetamine
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Record name MIDOMAFETAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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